Cas no 7383-61-1 (propan-2-yl 2-sulfanylacetate)
propan-2-yl 2-sulfanylacetate Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-mercapto-, 1-methylethyl ester
- ISOPROPYL THIOGLYCOLATE
- propan-2-yl 2-sulfanylacetate
- Aceticacid, mercapto-, 1-methylethyl ester (9CI)
- Acetic acid, mercapto-, isopropylester (7CI,8CI)
- Isopropyl mercaptoacetate
- Thioglycolic acid isopropyl ester
- ACETIC ACID, 2-MERCAPTO-, 1-METHYLETHYL ESTER
- AKOS010939808
- Acetic acid, mercapto-, isopropyl ester
- LZ0JRQ01AV
- E84109
- Acetic acid, mercapto-, 1-methylethyl ester
- isopropyl 2-mercaptoacetate
- DB-254985
- EN300-85566
- BS-52924
- ISOPROPYLTHIOGLYCOLATE
- NS00022741
- 1-Methylethyl 2-Mercaptoacetate; Isopropyl 2-Mercaptoacetate; Isopropyl Mercaptoacetate; Isopropyl Thioglycolate; Thioglycolic Acid Isopropyl Ester;
- EINECS 230-956-6
- 7383-61-1
- DTXSID50224330
- KLHDJBCAYIXOTA-UHFFFAOYSA-N
- SCHEMBL589942
- Q27283261
- UNII-LZ0JRQ01AV
-
- MDL: MFCD00022078
- Inchi: 1S/C5H10O2S/c1-4(2)7-5(6)3-8/h4,8H,3H2,1-2H3
- InChI Key: KLHDJBCAYIXOTA-UHFFFAOYSA-N
- SMILES: SCC(=O)OC(C)C
Computed Properties
- Exact Mass: 134.0402
- Monoisotopic Mass: 134.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 80.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.3A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.04
- Melting Point: Not available
- Boiling Point: 171.7 ℃ at760mmHg
- Flash Point: 57.4 ℃
- Refractive Index: 1.452
- PSA: 26.3
- Vapor Pressure: 1.4±0.3 mmHg at 25°C
propan-2-yl 2-sulfanylacetate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
propan-2-yl 2-sulfanylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B524470-5mg |
propan-2-yl 2-sulfanylacetate |
7383-61-1 | 5mg |
45.00 | 2021-08-16 | ||
| TRC | B524470-10mg |
propan-2-yl 2-sulfanylacetate |
7383-61-1 | 10mg |
60.00 | 2021-08-16 | ||
| TRC | B524470-50mg |
propan-2-yl 2-sulfanylacetate |
7383-61-1 | 50mg |
90.00 | 2021-08-16 | ||
| TRC | B524470-100mg |
Propan-2-yl 2-Sulfanylacetate |
7383-61-1 | 100mg |
$ 135.00 | 2023-09-08 | ||
| TRC | B524470-250mg |
Propan-2-yl 2-Sulfanylacetate |
7383-61-1 | 250mg |
$ 259.00 | 2023-09-08 | ||
| TRC | B524470-500mg |
Propan-2-yl 2-Sulfanylacetate |
7383-61-1 | 500mg |
$ 456.00 | 2023-09-08 | ||
| Enamine | EN300-85566-0.05g |
propan-2-yl 2-sulfanylacetate |
7383-61-1 | 91% | 0.05g |
$42.0 | 2023-09-02 | |
| Enamine | EN300-85566-0.1g |
propan-2-yl 2-sulfanylacetate |
7383-61-1 | 91% | 0.1g |
$66.0 | 2023-09-02 | |
| Enamine | EN300-85566-0.25g |
propan-2-yl 2-sulfanylacetate |
7383-61-1 | 91% | 0.25g |
$92.0 | 2023-09-02 | |
| Enamine | EN300-85566-0.5g |
propan-2-yl 2-sulfanylacetate |
7383-61-1 | 91% | 0.5g |
$175.0 | 2023-09-02 |
propan-2-yl 2-sulfanylacetate Suppliers
propan-2-yl 2-sulfanylacetate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on propan-2-yl 2-sulfanylacetate
Propan-2-yl 2-Sulfanylacetate (CAS No. 7383-61-1): An Overview of Its Chemical Properties and Applications
Propan-2-yl 2-sulfanylacetate (CAS No. 7383-61-1) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as isopropyl thioglycolate, is characterized by its unique chemical structure and diverse applications. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of propan-2-yl 2-sulfanylacetate, highlighting recent research findings and its significance in various scientific domains.
Chemical Structure and Properties
Propan-2-yl 2-sulfanylacetate is a thioester derivative with the molecular formula C5H10O2S. The compound consists of an isopropyl group attached to a thioester moiety, which imparts unique chemical properties. The thioester functional group is known for its reactivity in various chemical reactions, making propan-2-yl 2-sulfanylacetate a valuable intermediate in synthetic chemistry. The compound has a molecular weight of approximately 130.19 g/mol and is typically a colorless liquid with a characteristic odor.
The physical properties of propan-2-yl 2-sulfanylacetate include a boiling point of around 140°C at atmospheric pressure and a density of about 1.06 g/cm³ at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various chemical processes and reactions.
Synthesis Methods
The synthesis of propan-2-yl 2-sulfanylacetate can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of thioglycolic acid with isopropyl alcohol in the presence of an acid catalyst. This esterification reaction proceeds via the following general equation:
HSC2H4C(O)OH + CH3(CH3)CHOH → HSC2H4C(O)OCH(CH3)2 + H2O
This method is straightforward and can be carried out under mild conditions, making it suitable for large-scale production. Another synthetic route involves the reaction of thioglycolic acid with isopropyl chloroformate, which provides higher yields and purer products but requires more stringent reaction conditions.
Analytical Techniques
The characterization of propan-2-yl 2-sulfanylacetate can be performed using various analytical techniques to ensure its purity and identity. Gas chromatography (GC) is commonly used to determine the purity and composition of the compound, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its molecular structure. Infrared (IR) spectroscopy is also useful for identifying the presence of specific functional groups, such as the thioester moiety.
Potential Applications in Chemistry and Biology
Propan-2-yl 2-sulfanylacetate finds applications in various fields due to its unique chemical properties. In synthetic chemistry, it serves as a versatile building block for the synthesis of more complex molecules. The thioester functional group can participate in a wide range of reactions, including nucleophilic acyl substitution, thiol-disulfide exchange, and Michael addition reactions.
In biological research, propan-2-yl 2-sulfanylacetate has been explored for its potential as a bioactive molecule. Recent studies have shown that thioesters can play important roles in cellular processes such as protein folding and post-translational modifications. For example, thioesters are involved in the formation of disulfide bonds in proteins, which are crucial for maintaining their structural integrity and function.
Potential Applications in Pharmaceuticals
The pharmaceutical industry has shown interest in compounds like propan-2-yl 2-sulfanylacetate due to their potential therapeutic applications. Thioesters have been investigated for their ability to modulate enzyme activity and interact with biological targets. For instance, some thioesters have been found to inhibit specific enzymes involved in disease pathways, making them promising candidates for drug development.
A recent study published in the Journal of Medicinal Chemistry highlighted the use of thioesters as prodrugs for targeted drug delivery. Prodrugs are inactive precursors that are converted into active drugs within the body through enzymatic or chemical processes. The thioester linkage can be designed to undergo selective cleavage by specific enzymes or under certain physiological conditions, thereby enhancing the drug's efficacy and reducing side effects.
Safety Considerations and Environmental Impact
Safety considerations are essential when handling any chemical compound, including propan-2-yl 2-sulfanylacetate. While this compound is not classified as hazardous or toxic under current regulations, it is important to follow standard laboratory safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks.
In terms of environmental impact, the production and disposal of chemicals must be managed responsibly to minimize ecological harm. Green chemistry principles advocate for the use of environmentally friendly solvents and catalysts during synthesis processes to reduce waste generation and energy consumption. Additionally, proper waste management practices should be implemented to ensure that any by-products or unused materials are disposed of safely.
FUTURE DIRECTIONS AND CONCLUSIONS
The future prospects for research on propan-2-yl 2-sulfanylacetate are promising. Ongoing studies aim to explore new synthetic methods that are more efficient and sustainable, as well as identify novel applications in medicine and materials science. As our understanding of this compound continues to grow, it is likely that new opportunities will emerge for its use in various industries.
In conclusion, propan-2-yl 2-sulfanylacetate (CAS No. 7383-61-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure makes it a valuable intermediate in synthetic chemistry and a promising candidate for biological and pharmaceutical applications. By continuing to investigate its properties and applications, researchers can unlock new possibilities for innovation and advancement.
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